molecular formula C14H11ClN4O2 B1391194 7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1031605-64-7

7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号: B1391194
CAS番号: 1031605-64-7
分子量: 302.71 g/mol
InChIキー: FULRHAVVDIHJGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS: 1031605-64-7) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrimido[4,5-d]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in the development of kinase inhibitors . This structural class shares key characteristics with 4-anilinoquinazolines, a well-known class of epidermal growth factor receptor (EGFR) inhibitors, and is designed to form crucial hydrogen bonds within the ATP-binding pocket of kinase targets . The 4-chlorophenyl substituent at the 7-position and the ethyl group on the ring nitrogen are key modulators of the compound's biological activity and physicochemical properties. Researchers are exploring this compound and its analogs primarily for their potential anti-proliferative and broad-spectrum antiviral activities. Pyrimido[4,5-d]pyrimidine derivatives have shown promising efficacy against various human coronaviruses (HCoVs), including HCoV-229E and HCoV-OC43, making them a compelling framework for the design of novel antiviral agents . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

7-(4-chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-2-19-12-10(13(20)18-14(19)21)7-16-11(17-12)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULRHAVVDIHJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC=C2C(=O)NC1=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Biochemical Properties

7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, including phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase. These interactions are primarily inhibitory, meaning that this compound binds to these enzymes and proteins, reducing their activity. This inhibition can lead to various downstream effects, such as reduced cell proliferation and inflammation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting RAF kinase and P38 protein kinase, it can disrupt the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound’s interaction with dihydrofolate reductase can affect nucleotide synthesis, further influencing cell growth and division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibitory action on enzymes like phosphodiesterase and dihydrofolate reductase involves binding to the active sites of these enzymes, preventing their normal function. This binding can lead to a cascade of molecular events, including changes in gene expression and enzyme activity, ultimately affecting cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its inhibitory effects. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and increased apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and anti-inflammatory effects without causing severe toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and phosphodiesterase, affecting the synthesis and degradation of nucleotides and cyclic nucleotides. These interactions can alter metabolic flux and metabolite levels, influencing cellular processes such as DNA synthesis and signal transduction.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its distribution within cells is influenced by its interactions with cellular membranes and transport proteins, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. Its localization is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles. These interactions can affect the compound’s activity, leading to changes in cellular processes such as gene expression and signal transduction.

生物活性

7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.

Chemical Structure and Properties

The compound has the following chemical formula: C14H11ClN4O2C_{14}H_{11}ClN_{4}O_{2} with a CAS number of 1443278-84-9. Its structure includes a pyrimidine core substituted with a chlorophenyl group and an ethyl group, which may influence its biological activity.

Synthesis

Recent studies have focused on synthesizing various derivatives of pyrimido[4,5-d]pyrimidines, including the target compound. The synthesis typically involves multi-step reactions starting from readily available reagents. For instance, one report describes an efficient two-step synthesis yielding several novel pyrimido derivatives with promising biological activities .

Antioxidant and Neuroprotective Effects

Research indicates that compounds related to this compound exhibit neuroprotective and antioxidant properties. In vitro assays have demonstrated that these compounds can protect neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2) . The ORAC (Oxygen Radical Absorbance Capacity) assay results suggest that certain derivatives possess significant antioxidant capabilities.

Cytotoxicity

The cytotoxic effects of pyrimido derivatives have been evaluated against various cancer cell lines. For example, related compounds have shown notable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values in the low micromolar range . This suggests potential as chemotherapeutic agents.

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Aβ Aggregation : Some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ), which is crucial in Alzheimer's disease pathology .
  • PIM-1 Kinase Inhibition : Certain derivatives demonstrate potent inhibition of PIM-1 kinase, a target for cancer therapy. This inhibition correlates with enhanced apoptosis in cancer cells .

Case Studies

Study Cell Line IC50 (µM) Biological Activity
Study AMCF-70.57Cytotoxicity
Study BHepG21.31Cytotoxicity
Study CNeuronal Cells-Neuroprotection

類似化合物との比較

Comparison with Similar Compounds

The following table compares 7-(4-chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with structurally related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 7-(4-ClPh), 1-Et C₁₄H₁₁ClN₄O₂ 302.72 High lipophilicity; potential pharmacological scaffold
7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione 7-(4-MeOPh), 1-Me C₁₄H₁₂N₄O₃ 284.28 Electron-donating methoxy group may enhance solubility; unconfirmed bioactivity
1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione 1-Me, 7-Me C₈H₈N₄O₂ 192.18 Simplest analogue; limited substituent diversity; used as a synthetic intermediate
6-Benzyl-1-(4-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-dione 6-Bn, 1-(4-ClPh), saturated core C₂₀H₁₇ClN₄O₂ 380.83 Tetrahydropyrimidine core increases flexibility; benzyl group may modulate receptor binding
5-Amino-1,3-diethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione 5-NH₂, 1-Et, 3-Et C₁₀H₁₃N₅O₂ 235.24 Amino group introduces hydrogen-bonding potential; explored in nucleoside analogues

Structural and Electronic Comparisons

  • Substituent Effects: The 4-chlorophenyl group in the target compound contrasts with 4-methoxyphenyl (electron-donating) in analogue 079382. Chlorine’s electron-withdrawing nature may reduce electron density on the aromatic ring, affecting π-π stacking and solubility . Ethyl vs.

Physicochemical Properties

  • Melting Points : Most pyrimido[4,5-d]pyrimidine-diones exhibit high melting points (>250°C), indicative of strong crystalline packing and hydrogen-bonding networks (e.g., compounds 4g–4j in ) .
  • Solubility: The 4-chlorophenyl and ethyl groups in the target compound likely reduce aqueous solubility compared to hydroxyl- or amino-substituted analogues (e.g., 5-amino-1,3-diethyl derivative in ) .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione?

Methodological Answer:
The synthesis typically involves condensation reactions between substituted pyrimidine precursors and halogenated aromatic compounds. For example, nucleophilic substitution under basic conditions (e.g., sodium methoxide) can facilitate coupling of the 4-chlorophenyl group to the pyrimidine core . Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Temperature Control : Maintain reflux conditions (80–100°C) for 6–12 hours to ensure complete reaction.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol to achieve >95% purity .

Advanced Question: How can computational chemistry optimize reaction pathways for this compound’s synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates, enabling identification of energetically favorable pathways. For instance:

  • Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to map potential routes for pyrimidine ring formation .
  • Solvent Effects : Apply the SMD solvation model to simulate solvent interactions and refine activation energy barriers.
  • Validation : Cross-validate computational results with experimental kinetic data (e.g., via HPLC monitoring of intermediate concentrations) .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Identify substituent positions (e.g., ethyl group at N1 and chlorophenyl at C7) via chemical shifts (e.g., δ ~1.3 ppm for ethyl –CH3, δ ~125–135 ppm for aromatic carbons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrimidine ring.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 331.0824 for C14H12ClN3O2) .

Advanced Question: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Use isogenic cell lines and control inhibitors (e.g., staurosporine for kinase assays) to minimize variability .
  • Dose-Response Analysis : Perform IC50 determinations in triplicate across multiple cell models (e.g., HeLa, MCF-7) to assess consistency .
  • Off-Target Profiling : Employ chemoproteomics (e.g., kinome-wide affinity pulldowns) to identify non-specific interactions .

Advanced Question: What crystallographic strategies determine the compound’s solid-state conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of a saturated acetone solution.
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
    • Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Typical R-factors should be <0.05 .
  • Conformational Analysis : Compare torsion angles (e.g., C7–C8–N1–C2) with DFT-optimized gas-phase geometries to assess packing effects .

Basic Question: How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours.
  • Analytical Monitoring : Use UPLC-PDA at 254 nm to track degradation products.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C/60% RH) .

Advanced Question: What strategies mitigate poor aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-Crystallization : Screen co-formers (e.g., succinic acid) via slurry experiments in ethanol/water mixtures to enhance solubility .
  • Nanoformulation : Prepare PEGylated liposomes using thin-film hydration (particle size <200 nm, PDI <0.2 confirmed by DLS).
  • In Silico Prediction : Use COSMO-RS to compute solubility parameters and guide excipient selection .

Advanced Question: How to evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In Vitro Screening : Use a kinase profiling panel (e.g., Eurofins KinaseProfiler) at 10 µM to identify primary targets.
  • Binding Mode Analysis : Perform molecular docking (AutoDock Vina) against crystal structures of ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17).
  • Resistance Studies : Generate mutant kinase isoforms via site-directed mutagenesis (e.g., T790M in EGFR) to assess selectivity .

Basic Question: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposing in halogenated waste containers .

Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with substituent variations (e.g., 3-ethyl vs. 3-propyl groups) using parallel synthesis .
  • Biophysical Assays : Measure binding affinities via surface plasmon resonance (SPR) against purified target proteins.
  • Multivariate Analysis : Apply PCA to correlate electronic (Hammett σ), steric (Taft ES), and lipophilic (logP) parameters with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。